molecular formula C11H20F2N2O B2591320 N-(tert-butyl)-2-(4,4-difluoropiperidin-1-yl)acetamide CAS No. 2329392-30-3

N-(tert-butyl)-2-(4,4-difluoropiperidin-1-yl)acetamide

Cat. No.: B2591320
CAS No.: 2329392-30-3
M. Wt: 234.291
InChI Key: IGJPKLJPHIKYEI-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(4,4-difluoropiperidin-1-yl)acetamide is a synthetic acetamide derivative characterized by a tert-butyl group attached to the nitrogen of the acetamide backbone and a 4,4-difluoropiperidine moiety.

Properties

IUPAC Name

N-tert-butyl-2-(4,4-difluoropiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O/c1-10(2,3)14-9(16)8-15-6-4-11(12,13)5-7-15/h4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJPKLJPHIKYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCC(CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-(4,4-difluoropiperidin-1-yl)acetamide typically involves the reaction of tert-butylamine with 4,4-difluoropiperidine in the presence of acetic anhydride. The reaction conditions often include:

    Solvent: Anhydrous conditions are preferred to prevent hydrolysis.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-(4,4-difluoropiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The difluoropiperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(tert-butyl)-2-(4,4-difluoropiperidin-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-(4,4-difluoropiperidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The difluoropiperidine ring can bind to specific sites, altering the activity of the target molecule. This interaction can modulate various biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogues and Their Properties

The following table compares N-(tert-butyl)-2-(4,4-difluoropiperidin-1-yl)acetamide with key analogs based on substituents, molecular features, and reported activities:

Compound Name Molecular Formula Key Substituents Molecular Weight Reported Activity Reference
This compound C₁₁H₁₉F₂N₂O* 4,4-Difluoropiperidine, tert-butyl ~242.28 g/mol† Not explicitly stated
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) C₂₁H₂₁N₃O₄S Pyrrolidine, quinazoline-sulfonyl 411.47 g/mol Anticancer (HCT-1, SF268, MCF-7)
N-(tert-butyl)-2-phenyl-2-(piperidin-1-yl)acetamide (3m) C₁₇H₂₆N₂O Piperidine, phenyl 274.40 g/mol Synthetic intermediate
N-(tert-butyl)-2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide C₁₉H₃₂N₂O₃ Butylamino, ethoxyphenoxy 336.47 g/mol Not reported
N-(1-(tert-butyl)-3-(4-chlorophenyl)-5-methylene-2-oxopyrrolidin-3-yl)acetamide C₂₄H₂₇ClN₂O₃ Chlorophenyl, pyrrolidinone 426.17 g/mol Synthetic intermediate

*Estimated based on structural similarity; †Calculated using atomic masses.

Key Structural and Functional Differences

  • Piperidine vs. Pyrrolidine/Morpholine Rings : The 4,4-difluoropiperidine group in the target compound likely confers greater metabolic stability compared to pyrrolidine (e.g., compound 38) or morpholine derivatives due to fluorine’s electronegativity and resistance to oxidative metabolism .

Research Findings and Pharmacological Implications

  • Anticancer Potential: Acetamides with heterocyclic sulfonyl groups (e.g., compound 38) exhibit IC₅₀ values <10 µM against cancer cell lines, suggesting that the target compound’s difluoropiperidine group could enhance selectivity for fluorine-sensitive targets like topoisomerases .

Notes and Limitations

Synthetic Challenges: Fluorinated intermediates (e.g., 4,4-difluoropiperidine) may require specialized reagents, increasing synthesis complexity compared to non-fluorinated analogs .

Activity Speculation : The tert-butyl group may limit solubility, necessitating formulation adjustments for in vivo studies, as seen with compound 3m .

Biological Activity

N-(tert-butyl)-2-(4,4-difluoropiperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to an acetamide moiety, with a 4,4-difluoropiperidine ring. This unique structure contributes to its biological activity and interaction with various molecular targets.

The mechanism of action for this compound primarily involves its interaction with specific receptors or enzymes. The difluoropiperidine ring enhances binding affinity to certain targets, influencing various biological pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can modulate metabolic pathways.
  • Receptor Binding : It can bind to receptors involved in neurotransmission and other physiological processes, potentially leading to therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties by inhibiting key proteins involved in cancer cell proliferation.
  • Neuroprotective Effects : There is evidence indicating its potential role in neuroprotection, possibly through modulation of neurotrophic factors and signaling pathways.

Case Studies

  • Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits certain kinases implicated in cancer progression. For example, it showed significant inhibition of heat shock protein 90 (HSP90), a target for many anticancer therapies.
  • Neuropharmacology Research : A study investigating the compound's effects on neuronal cultures revealed that it could enhance neuronal survival under stress conditions, suggesting potential applications in treating neurodegenerative diseases .

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of tert-butylamine with 4,4-difluoropiperidine in the presence of acetic anhydride. Key synthesis parameters include:

ParameterDetails
Solvent Anhydrous conditions preferred
Temperature Room temperature or slightly elevated
Catalysts Acid catalysts (e.g., HCl or H2SO4)

This synthetic route allows for the production of high-purity compounds suitable for biological testing.

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
N-(tert-butyl)-2-(4-fluoropiperidin-1-yl)acetamideSingle fluorine substitutionModerate enzyme inhibition
N-(tert-butyl)-2-(4,4-dichloropiperidin-1-yl)acetamideDichloro substitutionHigher cytotoxicity
N-(tert-butyl)-2-(4,4-dibromopiperidin-1-yl)acetamideDibromo substitutionReduced receptor affinity

The presence of two fluorine atoms in this compound enhances its reactivity and binding affinity compared to these analogs.

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